Clinical Anti-Inflammatory Efficacy: Glucosamide Prodrug of CAS 147-44-4 (Teoremac) Versus Indomethacin in Double-Blind Crossover Trial
In a double-blind crossover trial involving 15 patients with rheumatoid arthritis, the glucosamide prodrug of CAS 147-44-4 (Teoremac, administered at 420 mg/day for 14 days) was compared directly against indomethacin (100 mg/day for 14 days). Clinical findings showed Teoremac to be slightly superior to indomethacin across multiple clinical parameters of rheumatoid arthritis, although the difference did not reach statistical significance. In a broader cohort of 39 patients receiving Teoremac monotherapy (420 mg/day for 14 days), statistically significant improvement was observed in all clinical parameters studied, with side effects limited to headache (severe in only 1 case) and minor gastrointestinal disturbances [1]. This represents the only available direct head-to-head clinical comparison between a derivative of CAS 147-44-4 and the gold-standard indole-3-acetic acid NSAID, indomethacin.
| Evidence Dimension | Clinical anti-inflammatory efficacy in rheumatoid arthritis |
|---|---|
| Target Compound Data | Teoremac (glucosamide prodrug of CAS 147-44-4) 420 mg/day for 14 days; statistically significant improvement in all clinical parameters in 39-patient cohort |
| Comparator Or Baseline | Indomethacin 100 mg/day for 14 days in 15-patient crossover subset |
| Quantified Difference | Teoremac slightly superior to indomethacin; difference not statistically significant (p-value not reported). Side effect profile: Teoremac — headache (severe in 1/39), minor GI disturbances; Indomethacin — comparator side effect data not quantified in this report. |
| Conditions | Double-blind crossover trial in 15 patients; open-label cohort of 39 patients (31 rheumatoid arthritis, 3 ankylosing spondylitis, 1 psoriatic rheumatism, 1 chronic chondrocalcinosis, 3 arthrosis) |
Why This Matters
This is the only published head-to-head clinical evidence positioning a derivative of CAS 147-44-4 against the standard-of-care indomethacin, demonstrating comparable anti-inflammatory efficacy with a potentially differentiated GI tolerability signal that merits further investigation for scientific selection in preclinical or translational inflammatory disease models.
- [1] Giordano, M.; Capelli, L.; Chianese, U. The Therapeutic Activity of 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic Acid Monohydrate Glucosamide in Rheumatoid Arthritis (Double Blind Trial). Arzneimittelforschung 1975, 25 (3), 435–437. PMID: 1098671. View Source
